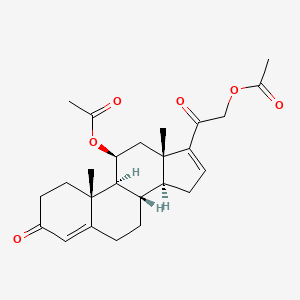
(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione is a synthetic steroid compound. It is structurally related to corticosteroids and is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione typically involves the acetylation of the hydroxyl groups at positions 11 and 21 of the steroid nucleus. One common method involves reacting (11beta,16beta)-11,21-dihydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione with acetic anhydride in the presence of a basic catalyst and water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: It is used to study the effects of corticosteroids on cellular processes and gene expression.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of (11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it can modulate the expression of target genes. The compound exerts its effects by regulating the transcription of genes involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- (11Beta,16Alpha,17Alpha)-21-(Acetyloxy)-9-chloro-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione .
- (6Alpha,9Beta,11Beta,16Alpha)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-16-methyl-pregna-1,4-diene-3,20-dione .
Deflazacort: (11beta,16beta)-21-(acetyloxy)-11-hydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione.
Uniqueness
(11beta)-11,21-Bis(acetyloxy)pregna-4,16-diene-3,20-dione is unique due to its specific acetylation pattern and its potent anti-inflammatory and immunosuppressive properties. Compared to similar compounds, it may offer different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific therapeutic applications.
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S)-11-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-14(26)30-13-21(29)20-8-7-19-18-6-5-16-11-17(28)9-10-24(16,3)23(18)22(31-15(2)27)12-25(19,20)4/h8,11,18-19,22-23H,5-7,9-10,12-13H2,1-4H3/t18-,19-,22-,23+,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMGMVMHWUALG-RQDINUAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
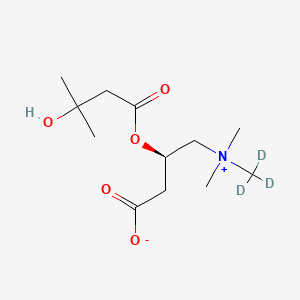

![(1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine](/img/structure/B568827.png)
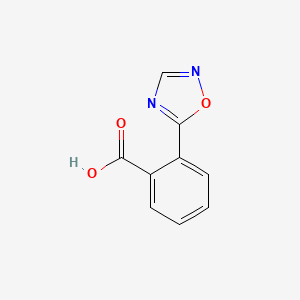

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)
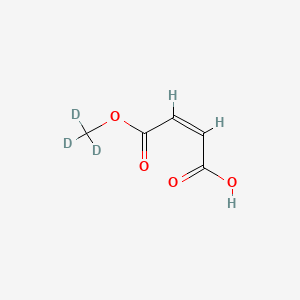
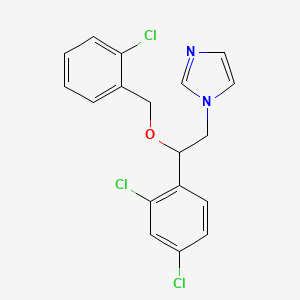
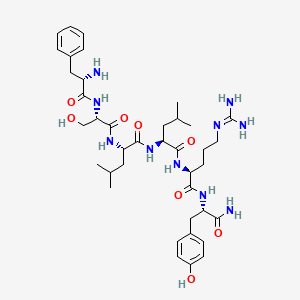

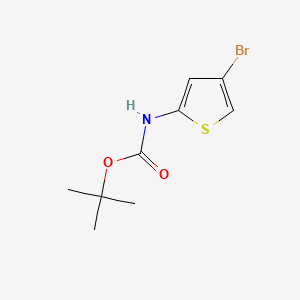
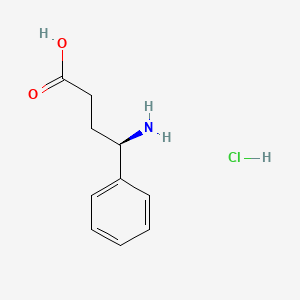

![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
